3-Hexanone, 2,5-dimethyl-4-nitro-
CAS No.:
Cat. No.: VC18494782
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2,5-dimethyl-4-nitrohexan-3-one |
| Standard InChI | InChI=1S/C8H15NO3/c1-5(2)7(9(11)12)8(10)6(3)4/h5-7H,1-4H3 |
| Standard InChI Key | MOADJHPMFUMYQC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)C(C)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Hexanone, 2,5-dimethyl-4-nitro- belongs to the class of aliphatic nitroketones. Its IUPAC name, 2,5-dimethyl-4-nitrohexan-3-one, reflects the placement of substituents along the six-carbon chain . The carbonyl group at position 3 is flanked by methyl groups at positions 2 and 5, while the nitro group occupies position 4. This configuration creates a sterically hindered environment that influences its reactivity. Key structural parameters include:
The nitro group’s electron-withdrawing nature and the ketone’s electrophilic character create a dual reactivity profile, enabling participation in both nucleophilic and electrophilic reactions .
Synthesis and Synthetic Challenges
Reported Synthetic Routes
Alternative approaches may leverage nitroalkane intermediates. Recent work by Kowalczyk-Dworak et al. demonstrated the use of 3,5-dimethyl-4-nitroisoxazole as a pronucleophile in allylic alkylation reactions under nucleophilic catalysis. Although their study focused on isoxazole derivatives, similar strategies could be adapted for nitroketones by modifying the substrate and catalyst systems.
Optimization Considerations
Key challenges in synthesizing 3-hexanone, 2,5-dimethyl-4-nitro- include:
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Regioselectivity: Ensuring nitration occurs exclusively at the 4-position.
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Steric hindrance: Methyl groups at positions 2 and 5 may impede reaction kinetics.
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Functional group compatibility: The nitro group’s sensitivity to reduction or hydrolysis necessitates mild reaction conditions .
Physicochemical Properties and Reactivity
Spectroscopic Characteristics
While experimental spectral data (e.g., -NMR, IR) for this specific compound are unavailable, inferences can be drawn from related structures:
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NMR: The nitro group’s deshielding effect would likely shift adjacent protons downfield (δ 4.0–5.0 ppm) .
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IR: Strong absorption bands near 1540 cm (asymmetric NO stretch) and 1700 cm (ketone C=O stretch) are expected .
Reactivity Profile
The compound’s reactivity is governed by two key functional groups:
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Nitro group: Participates in nucleophilic aromatic substitution (if activated) or reduction to amines.
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Ketone: Undergoes condensation, Grignard additions, or reductions to secondary alcohols.
Notably, the nitro group’s electron-withdrawing effect enhances the ketone’s electrophilicity, potentially accelerating reactions like aldol condensations .
Comparative Analysis with Structural Analogs
To contextualize 3-hexanone, 2,5-dimethyl-4-nitro-’s uniqueness, Table 1 contrasts it with related compounds:
The addition of a nitro group in 3-hexanone, 2,5-dimethyl-4-nitro- enhances its polarity and reactivity compared to non-nitrated analogs, broadening its applicability in synthesis .
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